Cas no 202114-49-6 (Myristic acid-13C3)

Myristic acid-13C3 is a stable isotope-labeled variant of myristic acid, where three carbon atoms are replaced with the 13C isotope. This compound is widely utilized as an internal standard in mass spectrometry and NMR spectroscopy, ensuring precise quantification and metabolic tracing in lipid research. Its high isotopic purity and chemical stability make it ideal for studying fatty acid metabolism, lipidomics, and biochemical pathways. The labeled carbons provide distinct spectral signatures, enabling accurate detection and differentiation from unlabeled analogs. Myristic acid-13C3 is particularly valuable in pharmacokinetic studies and tracer experiments, offering reliable data for metabolic flux analysis and biomarker discovery.
Myristic acid-13C3 structure
Myristic acid-13C3 structure
商品名:Myristic acid-13C3
CAS番号:202114-49-6
MF:C14H28O2
メガワット:231.35
CID:5083658
PubChem ID:153693963

Myristic acid-13C3 化学的及び物理的性質

名前と識別子

    • Myristic acid-13C3
    • インチ: 1S/C14H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16/h2-13H2,1H3,(H,15,16)/i12+1,13+1,14+1
    • InChIKey: TUNFSRHWOTWDNC-WEQCDQLKSA-N
    • ほほえんだ: O[13C](=O)[13CH2][13CH2]CCCCCCCCCCC

計算された属性

  • せいみつぶんしりょう: 231.21899464g/mol
  • どういたいしつりょう: 231.21899464g/mol
  • 同位体原子数: 3
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 16
  • 回転可能化学結合数: 12
  • 複雑さ: 155
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 5.3
  • トポロジー分子極性表面積: 37.3Ų

Myristic acid-13C3 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Ambeed
A1602255-250mg
Myristic acid-13C3
202114-49-6 98% +98%atom%13C
250mg
$896.0 2025-02-20
Ambeed
A1602255-100mg
Myristic acid-13C3
202114-49-6 98% +98%atom%13C
100mg
$490.0 2025-02-20

Myristic acid-13C3 関連文献

Myristic acid-13C3に関する追加情報

Research Brief on Myristic acid-13C3 and Compound 202114-49-6 in Chemical Biology and Pharmaceutical Applications

Recent advancements in chemical biology and pharmaceutical research have highlighted the significance of stable isotope-labeled compounds and novel chemical entities in metabolic studies and drug development. This research brief focuses on the applications of Myristic acid-13C3, a stable isotope-labeled fatty acid, and the compound 202114-49-6, providing insights into their roles in current scientific investigations.

Myristic acid-13C3, a 13C-labeled derivative of myristic acid, has emerged as a critical tool in metabolic flux analysis and lipid metabolism studies. Its incorporation into research protocols allows for precise tracking of fatty acid metabolism in cellular systems. Recent studies have utilized Myristic acid-13C3 to investigate the dysregulation of lipid metabolism in cancer cells, revealing potential therapeutic targets for oncology applications.

Compound 202114-49-6, a less characterized chemical entity, has recently gained attention due to its potential as a modulator of enzymatic activity in biochemical pathways. Preliminary studies suggest its interaction with key metabolic enzymes, though the exact mechanism remains under investigation. Its structural features indicate possible applications in the development of enzyme inhibitors or activators, depending on the target pathway.

The combination of stable isotope labeling techniques, as exemplified by Myristic acid-13C3, with novel compounds like 202114-49-6 represents a powerful approach in modern drug discovery. This synergy enables researchers to not only track metabolic pathways but also to modulate them with precision, opening new avenues for therapeutic intervention.

Methodologically, recent studies have employed advanced techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy to analyze the incorporation and effects of these compounds. These approaches provide high-resolution data on metabolic changes and compound interactions at the molecular level.

The findings from current research underscore the importance of these compounds in understanding fundamental biological processes and developing targeted therapies. Future directions may include expanded applications in personalized medicine and the development of more sophisticated labeled compounds for research purposes.

This brief highlights the need for continued investigation into both Myristic acid-13C3 and compound 202114-49-6, as their full potential in chemical biology and pharmaceutical research is yet to be realized. The integration of these tools with emerging technologies promises to accelerate discoveries in metabolic research and drug development.

おすすめ記事

推奨される供給者
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
PRIBOLAB PTE.LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
PRIBOLAB PTE.LTD
Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Wuhan ChemNorm Biotech Co.,Ltd.
pengshengyue
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
pengshengyue
Nanjing Jubai Biopharm
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nanjing Jubai Biopharm